![molecular formula C23H27N3O3 B7712869 N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide, also known as EPPMA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using a multi-step process, and its mechanism of action is not yet fully understood. However, several studies have shown promising results in terms of its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide is not yet fully understood. However, several studies have reported that this compound exerts its anticancer effect by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, which is responsible for its anti-inflammatory effect. Moreover, this compound has been shown to inhibit the replication of viruses, which is responsible for its antiviral effect.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP). Moreover, this compound has been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Additionally, this compound has been shown to suppress angiogenesis, which is responsible for the growth and spread of cancer cells. Furthermore, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Lastly, this compound has been shown to inhibit the replication of viruses by targeting viral proteins and interfering with their replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a potential candidate for further research. Additionally, this compound exhibits several therapeutic properties, which make it a potential candidate for the development of new drugs. However, this compound has some limitations for lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to study. Moreover, the synthesis of this compound is a multi-step process, which makes it challenging to obtain the compound in large quantities.
Direcciones Futuras
There are several future directions for the study of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections. Additionally, future studies can focus on understanding the mechanism of action of this compound and identifying its molecular targets. Moreover, future studies can investigate the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. Lastly, future studies can focus on developing new analogs of this compound with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide involves several steps, including the condensation of 3-ethoxy-4-propoxybenzaldehyde with phenylacetic acid hydrazide, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using column chromatography. The purity of the compound is verified using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. Several studies have reported the inhibitory effect of this compound on the growth of cancer cells, including breast, liver, and lung cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been shown to possess antiviral properties, which make it a potential candidate for the treatment of viral infections such as influenza.
Propiedades
IUPAC Name |
N-[(Z)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22(15-18-7-3-1-4-8-18)26-24-16-19-11-13-21(14-12-19)29-17-23(28)25-20-9-5-2-6-10-20/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10,15,17H2,(H,25,28)(H,26,27)/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGABOYPBXTZTO-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

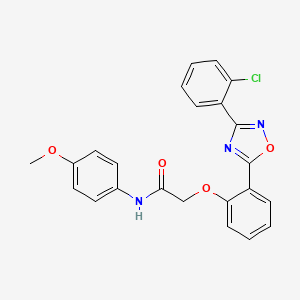
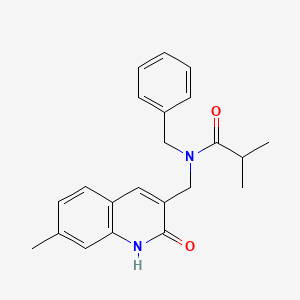
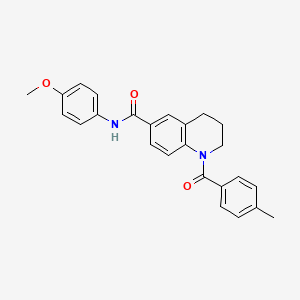
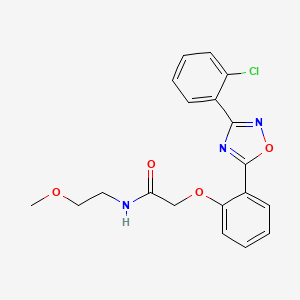
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7712814.png)
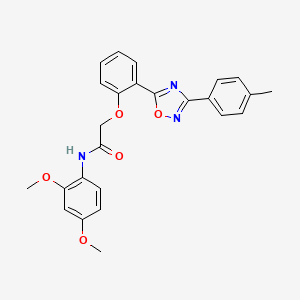
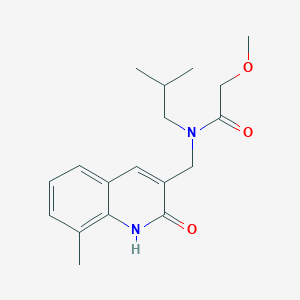
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712844.png)
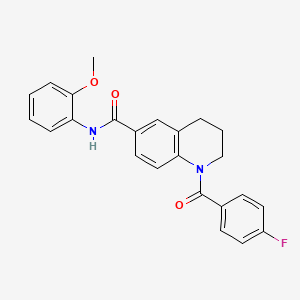
![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

